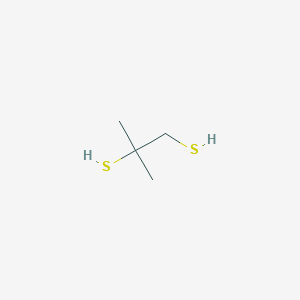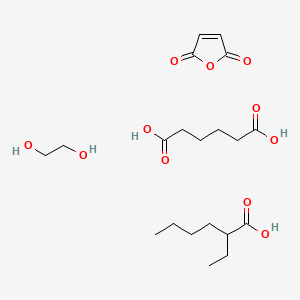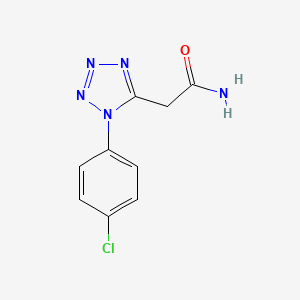
N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide typically involves the reaction of 4-chlorophenylhydrazine with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring. The reaction conditions usually involve heating the mixture to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring and the 4-chlorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The 4-chlorophenyl group enhances the compound’s ability to bind to these targets, thereby increasing its potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-yl-acetamide
- N-(4-Chlorophenyl)-1,3,5-triazole-2-yl-acetamide
- N-(4-Chlorophenyl)-1,2,3-thiadiazole-5-yl-acetamide
Uniqueness
N-(4-Chlorophenyl)-1H-tetrazole-5-acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
70786-30-0 |
|---|---|
Molekularformel |
C9H8ClN5O |
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]acetamide |
InChI |
InChI=1S/C9H8ClN5O/c10-6-1-3-7(4-2-6)15-9(5-8(11)16)12-13-14-15/h1-4H,5H2,(H2,11,16) |
InChI-Schlüssel |
TXYJESRLJLNFFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


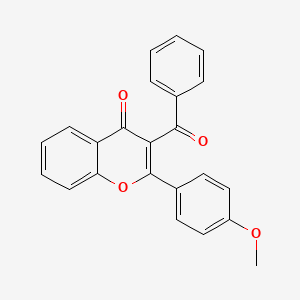
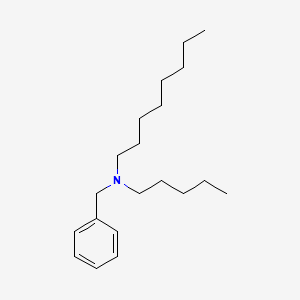
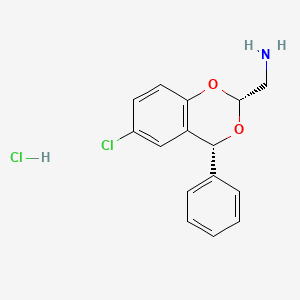
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
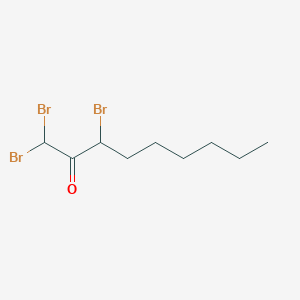
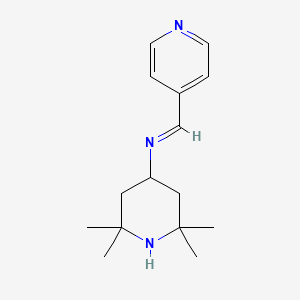
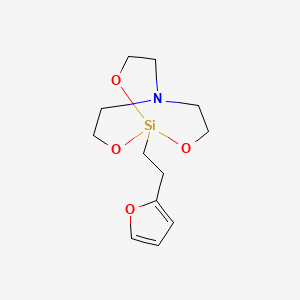
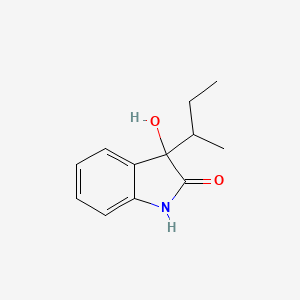
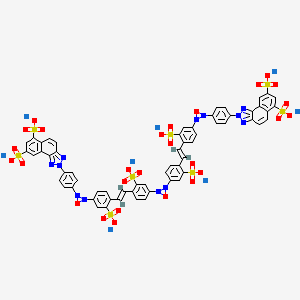
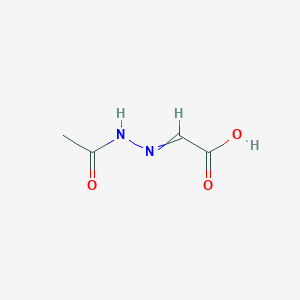

![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)
